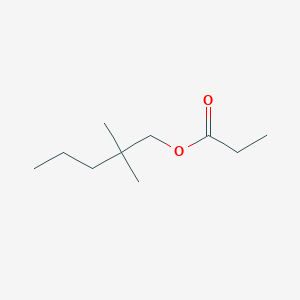
2,2-Dimethylpentyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpentyl propanoate is an ester compound with the molecular formula C8H16O2. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is formed by the esterification of 2,2-dimethylpentanol with propanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpentyl propanoate typically involves the reaction of 2,2-dimethylpentanol with propanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:
2,2-Dimethylpentanol+Propanoic acidH2SO42,2-Dimethylpentyl propanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpentyl propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2,2-dimethylpentanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 2,2-Dimethylpentanol and propanoic acid.
Reduction: 2,2-Dimethylpentanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
2,2-Dimethylpentyl propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable esters.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpentyl propanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction releases 2,2-dimethylpentanol and propanoic acid. The molecular targets include the active sites of esterases, where the ester bond is cleaved.
Comparison with Similar Compounds
Similar Compounds
Ethyl propanoate: An ester with a similar structure but with an ethyl group instead of a 2,2-dimethylpentyl group.
Methyl butyrate: Another ester with a similar molecular weight but different alkyl groups.
Isopropyl butyrate: An ester with a branched alkyl group similar to 2,2-dimethylpentyl propanoate.
Uniqueness
This compound is unique due to its branched alkyl group, which imparts distinct physical and chemical properties. This branching can affect the compound’s boiling point, solubility, and reactivity compared to linear esters.
Properties
CAS No. |
5458-24-2 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,2-dimethylpentyl propanoate |
InChI |
InChI=1S/C10H20O2/c1-5-7-10(3,4)8-12-9(11)6-2/h5-8H2,1-4H3 |
InChI Key |
GYTWMXOBIGZQRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)COC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















